molecular formula C5H9GeI B14515774 (Iodoethynyl)(trimethyl)germane CAS No. 63212-77-1

(Iodoethynyl)(trimethyl)germane

Cat. No.: B14515774
CAS No.: 63212-77-1
M. Wt: 268.66 g/mol
InChI Key: VTQUPKNTDJFNJN-UHFFFAOYSA-N
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Description

(Iodoethynyl)(trimethyl)germane is an organogermanium compound characterized by the presence of an iodoethynyl group attached to a trimethylgermane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Iodoethynyl)(trimethyl)germane typically involves the reaction of trimethylgermane with an iodoethynylating agent. One common method is the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate iodoalkynes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Iodoethynyl)(trimethyl)germane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, altering the oxidation state of the germanium atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the germanium center.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethynylgermanes, while oxidation and reduction reactions can produce germanium oxides or hydrides.

Scientific Research Applications

Chemistry

In chemistry, (Iodoethynyl)(trimethyl)germane is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

Industry

In industry, this compound can be used in the production of advanced materials, such as semiconductors and optoelectronic devices. Its ability to form stable germanium-carbon bonds makes it useful in the fabrication of thin films and coatings.

Mechanism of Action

The mechanism of action of (Iodoethynyl)(trimethyl)germane involves its ability to form stable bonds with other atoms and molecules. The iodoethynyl group can participate in halogen bonding interactions, which are non-covalent interactions between the electrophilic part of a halogen and a Lewis base . These interactions can influence the compound’s reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Iodoethynyl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs. Germanium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications where silicon compounds may not be suitable.

Properties

CAS No.

63212-77-1

Molecular Formula

C5H9GeI

Molecular Weight

268.66 g/mol

IUPAC Name

2-iodoethynyl(trimethyl)germane

InChI

InChI=1S/C5H9GeI/c1-6(2,3)4-5-7/h1-3H3

InChI Key

VTQUPKNTDJFNJN-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C)C#CI

Origin of Product

United States

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